molecular formula C8H17N B13585352 1-Pentylcyclopropan-1-amine

1-Pentylcyclopropan-1-amine

Cat. No.: B13585352
M. Wt: 127.23 g/mol
InChI Key: VJIJQMBCGHQQBG-UHFFFAOYSA-N
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Description

1-Pentylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a pentyl chain and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Pentylcyclopropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Pentylcyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Pentylcyclopropan-1-amine can be compared with other cyclopropane-containing amines, such as:

Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its pentyl chain and amine group make it a versatile compound for further functionalization and study.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-pentylcyclopropan-1-amine

InChI

InChI=1S/C8H17N/c1-2-3-4-5-8(9)6-7-8/h2-7,9H2,1H3

InChI Key

VJIJQMBCGHQQBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC1)N

Origin of Product

United States

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